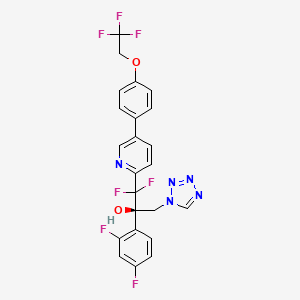
PBRM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PBRM is the first selective, potent, non-estrogenic, irreversible inhibitor of 17β-HSD1.
Aplicaciones Científicas De Investigación
1. Role in Kidney Cancer
PBRM1, or Polybromo-1, is notably involved in renal cancer, particularly clear cell renal cell carcinoma (ccRCC). It is identified as a tumor suppressor gene, with its mutation believed to be an early event in carcinogenesis. Studies have shown that PBRM1 regulates genes involved in cellular adhesion, metabolism, apoptotic processes, and response to hypoxia in ccRCC. Notably, PBRM1 re-expression leads to the upregulation of genes in these pathways and a concomitant downregulation of cell division genes, highlighting its role in suppressing tumor growth and development (Chowdhury et al., 2016).
2. PBRM1 in Stress Response and Apoptosis
PBRM1 is also implicated in stress response and apoptosis, particularly in epithelial cells. Loss of PBRM1 has been observed to result in an increase in reactive oxygen species generation and a decrease in cellular viability under stress conditions. This suggests a broader role for PBRM1 in cellular maintenance beyond its established role in renal carcinoma, indicating its importance in cell growth and survival under various conditions (Porter et al., 2019).
3. Interaction with Immune Microenvironment
The mutation or loss of PBRM1 expression influences the immune microenvironment, particularly in renal cancer. For instance, PBRM1 mutation is linked to changes in the density of CD8+ T cells and tumor-associated macrophages in ccRCC, which is crucial for understanding the dynamics of tumor growth and the body's immune response to these cancer cells (Miura et al., 2019).
4. PBRM1 and Chromatin Remodeling
PBRM1 plays a significant role in chromatin remodeling. It is a subunit of the PBAF chromatin remodeling complex and is involved in the regulation of chromatin structure and transcriptional activity. Mutations in PBRM1 can lead to aberrant chromatin binding and cancer pathogenesis, further illustrating its critical role in maintaining normal cellular functions and preventing tumor growth (De Silva et al., 2023).
Propiedades
Número CAS |
1318265-18-7 |
|---|---|
Nombre del producto |
PBRM |
Fórmula molecular |
C28H34BrNO2 |
Peso molecular |
496.49 |
Nombre IUPAC |
3-{[(16β,17β)-3-(2-Bromoethyl)-17-hydroxyestra-1,3,5(10)-trien-16-yl]methyl} benzamide |
InChI |
InChI=1S/C28H34BrNO2/c1-28-11-9-23-22-7-5-17(10-12-29)13-19(22)6-8-24(23)25(28)16-21(26(28)31)15-18-3-2-4-20(14-18)27(30)32/h2-5,7,13-14,21,23-26,31H,6,8-12,15-16H2,1H3,(H2,30,32)/t21-,23+,24+,25-,26-,28-/m0/s1 |
Clave InChI |
LSFSILMVQQMGRP-OPRSCSRJSA-N |
SMILES |
O=C(N)C1=CC=CC(C[C@H]2C[C@@]3([H])[C@]4([H])CCC5=C(C=CC(CCBr)=C5)[C@@]4([H])CC[C@]3(C)[C@H]2O)=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
PBRM |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




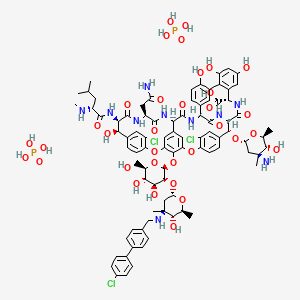
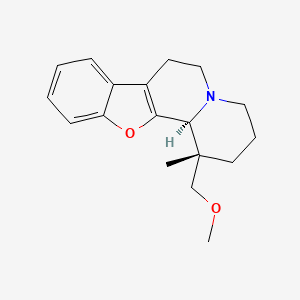


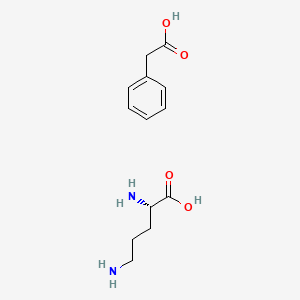
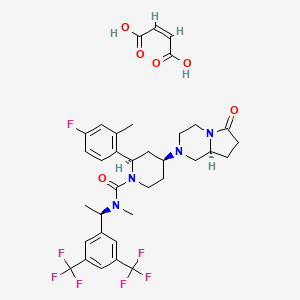
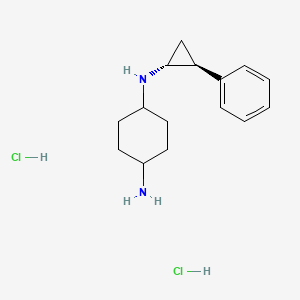

![N-[4-[(Z)-[3-[(1-methylcyclohexyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]-4-nitro-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B609785.png)

